Sulfonium, dimethyl(4-(2-oxo-1-pyrrolidinyl)-2-butynyl)-, perchlorate
CAS No.: 110826-52-3
Cat. No.: VC17068745
Molecular Formula: C10H16ClNO5S
Molecular Weight: 297.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110826-52-3 |
---|---|
Molecular Formula | C10H16ClNO5S |
Molecular Weight | 297.76 g/mol |
IUPAC Name | dimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]sulfanium;perchlorate |
Standard InChI | InChI=1S/C10H16NOS.ClHO4/c1-13(2)9-4-3-7-11-8-5-6-10(11)12;2-1(3,4)5/h5-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Standard InChI Key | LXTQNTCIXNHFJL-UHFFFAOYSA-M |
Canonical SMILES | C[S+](C)CC#CCN1CCCC1=O.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₀H₁₆ClNO₅S, with a molecular weight of 297.76 g/mol . Its structure comprises:
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A sulfonium cation ([(CH₃)₂S⁺]) as the central charged species.
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A 4-(2-oxopyrrolidin-1-yl)but-2-yn-1-yl side chain, featuring an alkyne bridge (-C≡C-) connecting the sulfonium group to a pyrrolidinone ring.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 110826-52-3 | |
Molecular Formula | C₁₀H₁₆ClNO₅S | |
SMILES | CS+CC#CCN1CCCC1=O | |
InChI | InChI=1S/C10H16NOS/c1-13(2)9-4-3-7-11-8-5-6-10(11)12/h5-9H2,1-2H3/q+1 |
Structural Analysis
The alkyne group (-C≡C-) introduces rigidity into the molecule, while the pyrrolidinone ring (a lactam) contributes polarity and hydrogen-bonding capability. The sulfonium center imparts cationic character, making the compound water-soluble and reactive in alkylation reactions . The perchlorate anion enhances stability but necessitates careful handling due to its oxidative nature .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for this compound’s synthesis are scarce, analogous sulfonium ionic liquids (ILs) provide insights. A common strategy involves:
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Thioether Formation: Reacting a sulfide with a brominated precursor (e.g., bromoalkyne-pyrrolidinone) to form a thioether intermediate .
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Alkylation: Quaternizing the sulfur atom using methylating agents (e.g., iodomethane) to yield the sulfonium cation .
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Anion Exchange: Metathesis with sodium perchlorate to replace halide ions with perchlorate .
Table 2: Synthetic Comparison with Sulfonium ILs
Manufacturing Specifications
Suppliers report an assay purity of ≥99%, with forms ranging from powders to liquids . Storage requires dry, dark, and ventilated conditions to prevent degradation .
Physicochemical Properties
Physical State and Solubility
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ionic nature. Water solubility is moderate but limited by the hydrophobic alkyne and pyrrolidinone groups .
Thermal and Spectral Data
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Thermal Stability: Perchlorate salts generally decompose above 200°C, but experimental data for this compound is lacking.
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Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts include 137.4 Ų ([M+H]⁺) and 131.5 Ų ([M-H]⁻) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The pyrrolidinone moiety is prevalent in bioactive molecules (e.g., nootropic agents), suggesting utility as a synthetic intermediate for neurologically active compounds . Suppliers explicitly note its role in “healing drugs” .
Materials Science
Sulfonium ILs exhibit low viscosity and high ionic conductivity , but this compound’s alkyne group may limit its use in electrolytes. Instead, its rigid structure could aid in designing ionic crystals or catalysts.
Comparison with Related Compounds
2,5-Dioxopyrrolidinyl Analogue
A related compound, dimethyl(4-(2,5-dioxo-1-pyrrolidinyl)-2-butynyl)sulfonium perchlorate (CAS 110826-57-8), features an additional keto group on the pyrrolidinone ring .
Table 3: Structural and Functional Comparison
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